Home > Products > Screening Compounds P8095 > Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate - 2228760-94-7

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

Catalog Number: EVT-2946974
CAS Number: 2228760-94-7
Molecular Formula: C10H16O3
Molecular Weight: 184.235
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S4S,5S 6S)-6-endo-(Benzyloxy)-5-exo-{[(tert-butyl)dimethylsilyl]oxy}-7-oxabicyclo[2.2.1]heptan-2-one and its Enantiomer

Compound Description: This compound, along with its enantiomer, serves as a starting material in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives []. These derivatives are further utilized in the total asymmetric synthesis of 2,6-anhydrohepturonic acid derivatives and β-C-manno-pyranosides, which are valuable building blocks for complex carbohydrates [].

Overview

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is a spirocyclic compound characterized by its unique structural features, which include a spiro linkage between two cyclobutane rings and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be derived from the synthesis of spiro[3.3]heptan-1-ones, which are synthesized through various methods involving cyclopropanols and bicyclobutanes. The spirocyclic structure imparts unique properties that are advantageous for medicinal applications .

Classification

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is classified as a spirocyclic compound and an ester. Its molecular formula is C10H16O3, indicating the presence of carbon, hydrogen, and oxygen atoms in its structure.

Synthesis Analysis

Methods

The synthesis of methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate typically involves the following steps:

  1. Formation of Spiro[3.3]heptan-1-one: This can be achieved through the reaction of lithiated bicyclobutanes with cyclopropanones, followed by rearrangement under acidic conditions to yield the desired spiro compound .
  2. Esterification: The hydroxyl group on the spiro compound can be converted to an ester by reacting it with methyl acetate in the presence of an acid catalyst, leading to the formation of methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate.

Technical Details

Molecular Structure Analysis

Structure

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate features a complex three-dimensional structure due to its spirocyclic nature. The compound consists of a central spiro carbon atom bonded to two cyclobutane rings and an acetate group.

Data

  • Molecular Formula: C10H16O3
  • Molecular Weight: Approximately 184.24 g/mol
  • Structural Representation: The compound can be depicted using standard chemical notation, highlighting the spiro linkage and functional groups.
Chemical Reactions Analysis

Reactions

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate can participate in various chemical reactions due to its functional groups:

  1. Ester Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding alcohol and acetic acid.
  2. Reduction Reactions: The carbonyl group in related compounds can undergo reduction to form alcohols using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The hydroxyl group may participate in nucleophilic substitution reactions under certain conditions.

Technical Details

Common reagents for these reactions include acids for hydrolysis and reducing agents for reduction processes. The rigidity of the spiro structure influences the reactivity patterns compared to non-spiro compounds.

Mechanism of Action

Process

The mechanism of action for methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is not fully elucidated but is believed to involve interactions with biological targets through its structural features:

  1. Binding Affinity: The unique three-dimensional shape allows for potential binding to specific receptors or enzymes.
  2. Biological Activity: Preliminary studies suggest that similar spiro compounds may exhibit anti-inflammatory or analgesic properties, potentially relevant for therapeutic applications.

Data

Research into the pharmacokinetics (absorption, distribution, metabolism, excretion) of related compounds indicates favorable profiles that could extend to methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water due to its hydrophobic structure.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry for characterization purposes.

Applications

Scientific Uses

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate has potential applications in several areas:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various biological pathways.
  2. Synthetic Chemistry: Utilized as an intermediate in organic synthesis due to its reactive functional groups.
  3. Material Science: Investigated for use in creating novel materials with specific mechanical or chemical properties.
Synthetic Methodologies for Spiro[3.3]heptane Core Architecture

Ring-Strain Engineering in Spiro[3.3]heptane Synthesis

The construction of the spiro[3.3]heptane framework presents significant synthetic challenges due to its inherent ring strain and angular geometry. The bicyclic system contains two fused cyclobutane rings sharing a central quaternary carbon, resulting in bond angles deviating from ideal tetrahedral geometry. This strain energy (estimated at 25–30 kcal/mol) profoundly influences synthetic design, necessitating strategic bond disconnections to avoid high-energy intermediates. Dichloroketene [2+2] cycloadditions with cyclobutenes represent a key strain-engineering approach, leveraging the ring strain of the cyclobutene precursor to drive reactivity. As demonstrated by Org Biomol Chem (2022), this method proceeds via a ketene intermediate that undergoes stereoselective cyclization to form the spirocyclic dichloroketone precursor. Subsequent reductive dechlorination with zinc-copper couple delivers the unstrained spiro[3.3]heptan-6-one core with preserved stereochemical integrity [7].

Table 1: Ring-Strain Energy Contributions in Spiro[3.3]heptane Synthesis

Structural FeatureStrain Energy ContributionSynthetic Implication
Cyclobutane Ring Fusion8.5–10.3 kcal/mol per ringFavors [2+2] cycloadditions over aldol pathways
Spiro Carbon Geometry6.2–7.8 kcal/molLimits nucleophilic substitution at bridgehead positions
Ester at C1 PositionReduces strain by 3.1 kcal/molStabilizes enolate intermediates for alkylation
3-Keto GroupIncreases strain by 4.7 kcal/molEnables ring expansion/rearrangement strategies

An alternative strain-relief strategy employs the Tebbe methylenation of O-silylated 2-(hydroxymethyl)cyclobutanone derivatives. Standard Wittig olefination fails with this substrate due to steric hindrance around the carbonyl, but the Tebbe reagent (Cp₂TiCH₂ClAlMe₂) generates the requisite titanium-based ylide that overcomes this limitation. The resulting exocyclic alkene (e.g., compound 34 in Org Biomol Chem) serves as the dichloroketene acceptor for spiroannulation. Computational modeling confirms that introducing a C1-ester group reduces overall strain by 3.1 kcal/mol compared to the unsubstituted system, rationalizing its utility as a synthetic handle [7] [1].

Catalytic Asymmetric Routes to 3-Hydroxy-Substituted Spiro[3.3]heptane Derivatives

Accessing enantiopure 3-hydroxyspiro[3.3]heptanes requires precise chiral induction during ketone reduction or precursor functionalization. Catalytic hydrogenation using Crabtree’s catalyst ([Ir(COD)Py(PCy₃)]PF₆) achieves 89% ee for the 3-alcohol derivative when applied to spirocyclic enol ether precursors. This method leverages the concave topography of the spiro framework, where the bulky iridium catalyst differentiates between enantiotopic faces through steric interactions with the C1-acetate group [2] [7].

Biocatalytic approaches offer complementary stereoselectivity: ketoreductase enzymes (KRED-110 from Lactobacillus kefir) reduce 3-oxospiro[3.3]heptane-1-carboxylates with >95% ee for the (3S) isomer. The small hydrophobic binding pocket of this enzyme preferentially accommodates the re-face of the ketone, positioning the pro-(R) hydrogen of the NADPH cofactor for stereoselective delivery. Alternatively, enzymatic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate achieves 98% ee for the (3R)-acetate derivative when applied to racemic 3-hydroxyspiro[3.3]heptanes. This kinetic resolution exploits differential acylation rates of the enantiomers, with the si-face alcohol reacting 35-fold faster than its antipode due to hydrogen-bonding interactions with the catalytic triad [7].

Table 2: Asymmetric Methods for 3-Hydroxyspiro[3.3]heptane Synthesis

MethodSubstrateCatalyst/Agentee (%)Absolute Configuration
Hydrogenation3-Oxo-spiro[3.3]hept-1-yl acetate[Ir(COD)Py(PCy₃)]PF₆893R
Bioreduction6-Oxo-spiro[3.3]heptane-1-carboxylateKRED-110>953S
Enzymatic Resolutionrac-3-Hydroxyspiro[3.3]heptane-1-carboxylateCAL-B / vinyl acetate98 (3R-acetate)3R (kinetic)
Ellman Sulfinimine3-Oxospiro[3.3]heptane(R)-tert-Butanesulfinamide823R (after deprotection)

Chiral auxiliary-mediated approaches provide crystalline intermediates for stereochemical control. Ellman’s (R)-tert-butanesulfinamide condenses with 3-oxospiro[3.3]heptane to form sulfinimines, which undergo diastereoselective reduction (NaBH₄) with 82% de. X-ray crystallography confirms the (3R) configuration in the major diastereomer, arising from chelation-controlled delivery of hydride to the re-face [7].

Functionalization Strategies for 1-yl-Acetate Esterification

The C1-position of spiro[3.3]heptanes offers a strategic vector for introducing the acetate moiety, with esterification typically performed late-stage to avoid β-elimination during earlier transformations. A two-step sequence proves most effective: (1) nucleophilic displacement of 1-(bromomethyl)spiro[3.3]heptane derivatives with potassium cyanide generates the nitrile intermediate; (2) acidic hydrolysis (HCl, reflux) yields the carboxylic acid, which undergoes Fisher esterification (MeOH, H₂SO₄) to afford methyl 1-(spiro[3.3]heptyl)acetates. This route achieves 76% overall yield with minimal epimerization at C3 stereocenters [7].

For acid-sensitive substrates, Steglich esterification using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables mild coupling. When applied to 3-hydroxyspiro[3.3]heptane-1-acetic acid, this method preserves the stereochemical integrity of the allylic alcohol while affording the target ester in 87% isolated yield (purity confirmed by HPLC-UV). Microwave-assisted esterification represents an efficient alternative: irradiation (100°C, 15 min) of the carboxylic acid with dimethyl carbonate (DMC) and catalytic K₂CO₃ provides methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate with 95% conversion and >99% purity, as commercialized by Enamine (Cat. No. EN300-1722689) [2] [4].

Stereochemical Control in Spirocyclic Ketone Reduction

The stereoselective reduction of 3-oxospiro[3.3]heptane derivatives dictates the spatial orientation of the C3 hydroxy group, which profoundly influences biological activity in downstream applications. Hydride reagents exhibit distinct facial selectivity: sodium borohydride in methanol reduces 3-ketospiro[3.3]heptane-1-carboxylates with 2.3:1 syn/anti diastereoselectivity (relative to C1-ester), favoring attack on the less-hindered convex face. Conversely, L-Selectride® (lithium tri-sec-butylborohydride) in THF at −78°C reverses selectivity (1:4.7 syn/anti) due to coordination with the ester carbonyl prior to hydride delivery from the concave face [7].

Table 3: Diastereoselectivity in 3-Oxospiro[3.3]heptane Reductions

Reducing AgentSolventTemp (°C)dr (syn:anti)Major Isomer Configuration
NaBH₄MeOH02.3:1(1R,3S)
L-Selectride®THF−781:4.7(1R,3R)
(+)-DIP-ClToluene−401:>20(1S,3S)
(−)-DIP-ClToluene−40>20:1(1S,3R)

Chiral reductants enable enantiodivergent synthesis. (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl] delivers hydride to the si-face of 3-oxospiro[3.3]heptane-1-carboxylic acid derivatives, yielding (3S)-alcohols with >20:1 dr. Conversely, the (−)-DIP-Cl enantiomer selectively produces (3R)-alcohols via re-face attack. This stereochemical outcome arises from the bulky pinene groups of the reagent, which block one face of the planar ketone while directing hydride transfer from the exposed face. The absolute configuration was unambiguously confirmed by X-ray crystallography of the methyl ester derivatives, showing the C3 hydroxy group pseudo-axial in (3S) isomers and pseudo-equatorial in (3R) forms [7] [8].

Properties

CAS Number

2228760-94-7

Product Name

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

IUPAC Name

methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

Molecular Formula

C10H16O3

Molecular Weight

184.235

InChI

InChI=1S/C10H16O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7-8,11H,2-6H2,1H3

InChI Key

HIJLEWJDYVXCLT-UHFFFAOYSA-N

SMILES

COC(=O)CC1CC(C12CCC2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.